6-Bromo-3-(piperidin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-bromo-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNSCJVFXGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652943 | |
| Record name | 6-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-51-2 | |
| Record name | 6-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-3-(piperidin-4-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in antiviral, antibacterial, antifungal, and antimalarial applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
1. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps, including bromination and amide formation reactions. The structure-activity relationship studies indicate that modifications at the indole and piperidine rings significantly influence the biological activity of the compound.
Table 1: Key Modifications and Their Biological Activities
| Compound Modification | Biological Activity | IC50 (μM) |
|---|---|---|
| Indole 3-carboxamide group | Zika virus protease inhibition | 1.3 |
| Piperidine substitution | Antimicrobial activity | Varies |
| Bromine substitution at C6 | Antiviral activity | Not specified |
The indole scaffold is crucial for enhancing the inhibitory activity against various biological targets, including viral proteases and bacterial strains .
2. Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. In particular, it has been evaluated for its efficacy against Zika virus protease (ZVpro). The compound shows promising results with IC50 values as low as 1.3 μM, indicating potent inhibitory effects on viral replication .
3. Antibacterial Activity
In vitro studies have assessed the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The results indicate that certain derivatives demonstrate strong antimicrobial activity.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Compound Tested | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | This compound | 0.0048 |
| Escherichia coli | This compound | 0.0195 |
The compound shows complete bactericidal effects within a short duration against these pathogens, highlighting its potential as a therapeutic agent in treating bacterial infections .
4. Antifungal Activity
The antifungal efficacy of this compound has also been investigated. Studies reveal that it exhibits moderate to strong inhibitory effects against various fungal strains such as Candida albicans and Aspergillus niger.
Table 3: Antifungal Activity Results
| Fungal Strain | Compound Tested | Inhibition Zone (mm) |
|---|---|---|
| Candida albicans | This compound | ≥5 |
| Aspergillus niger | This compound | ≥5 |
These findings suggest that the compound could be further developed as an antifungal agent .
5. Antimalarial Activity
In addition to its antiviral and antibacterial properties, the compound has shown potential in antimalarial applications. Studies involving derivatives of piperidine-based indoles indicate effectiveness against Plasmodium falciparum, with SAR studies revealing that specific structural features enhance antiparasitic activity .
Scientific Research Applications
Biological Activities
Research indicates that 6-Bromo-3-(piperidin-4-yl)-1H-indole exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Indole derivatives are known for their anticancer properties, with studies showing that compounds similar to this compound can inhibit cancer cell proliferation. For instance, indoles have been linked to the treatment of various cancers, including breast cancer and leukemia .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Activity
Indoles have also demonstrated antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its efficacy against bacteria and fungi, warranting further exploration in this area .
Case Studies and Research Findings
Several studies have highlighted the applications of indole derivatives in drug development:
Synthesis and Biological Evaluation
A study published in RSC Advances detailed the synthesis of various indole derivatives, including those related to this compound, showcasing their potential as anticancer agents through mechanisms such as apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how modifications to the indole structure affect biological activity. SAR studies indicate that substituents at specific positions can enhance binding affinity to biological targets, which is crucial for developing effective therapeutics.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6 Bromine
The bromine atom at position 6 serves as a versatile leaving group, enabling substitution with diverse nucleophiles under varying conditions.
-
Key Insight : The bromine’s reactivity is enhanced by electron-withdrawing effects from the indole ring, facilitating nucleophilic displacement. Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) is particularly efficient for introducing aryl groups, as demonstrated in antiviral drug synthesis .
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the indole scaffold.
-
Mechanistic Note : These reactions proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid or amine nucleophile .
Functionalization of the Piperidine Moiety
The piperidine ring’s secondary amine undergoes reactions to form derivatives with modified pharmacological properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl chloroformate | THF, Et₃N, 0°C → RT | Ethyl carbamate derivative | |
| Acetyl chloride | Dichloromethane, RT | N-Acetyl-piperidinylindole |
-
Example : Reaction with ethyl chloroformate in tetrahydrofuran (THF) yields a carbamate-protected analog, as confirmed by ¹H NMR .
Oxidation
The indole ring undergoes oxidation to form oxindole derivatives, though this requires strong oxidizing agents (e.g., meta-chloroperbenzoic acid).
Reduction
-
Indole Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, though this is less common due to steric hindrance from the piperidine group.
-
Piperidine : The saturated piperidine ring is generally inert to further reduction under standard conditions.
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-3-(piperidin-4-yl)-1H-indole
- Structural Difference : Bromine at position 5 instead of 5.
- Molecular Formula : C₁₃H₁₅BrN₂ (identical to the target compound).
- Properties :
- Significance : Positional isomerism affects electronic distribution and binding affinity in biological systems. The 5-bromo isomer may exhibit distinct reactivity in cross-coupling reactions.
Substituent Variation: 6-Bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- Structural Difference : A partially unsaturated tetrahydropyridinyl group replaces the saturated piperidine ring.
- Molecular Formula : C₁₃H₁₃BrN₂ (molecular weight 277.165 g/mol ) .
- Key Data :
- Reduced steric hindrance compared to piperidine due to partial unsaturation.
- Altered basicity (tetrahydropyridine pKa ~8–9 vs. piperidine pKa ~11).
- Applications : The unsaturated ring may enhance π-π stacking interactions in drug-receptor binding.
Functional Group Variation: 6-Bromo-3-(2-nitroethyl)-1H-indole
Ring Saturation and Fluorination: 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
- Structural Difference : A trifluoromethyl group at position 2 and a partially saturated indole ring.
- Molecular Formula : C₉H₇BrF₃N (molecular weight 266.06 g/mol ) .
- Properties :
- Trifluoromethyl groups enhance metabolic stability and lipophilicity.
- Saturation reduces aromaticity, altering UV/Vis absorption profiles.
- Applications : Useful in agrochemicals or fluorinated drug candidates.
Functionalized Indoles: 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde
- Structural Difference : Methoxy (electron-donating) and carbaldehyde (electron-withdrawing) groups.
- Molecular Formula: C₁₀H₈BrNO₂ (molecular weight 254.08 g/mol) .
- Reactivity : The aldehyde group enables condensation reactions, while methoxy directs electrophilic substitution.
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted pKa | Applications |
|---|---|---|---|---|---|
| 6-Bromo-3-(piperidin-4-yl)-1H-indole | C₁₃H₁₅BrN₂ | 279.18 | Piperidine (basic) | 16.10 ± 0.30 | Kinase inhibitors, CNS drugs |
| 5-Bromo-3-(piperidin-4-yl)-1H-indole | C₁₃H₁₅BrN₂ | 279.18 | Bromine at position 5 | Similar | Structural probes |
| 6-Bromo-3-(2-nitroethyl)-1H-indole | C₁₀H₉BrN₂O₂ | 281.16 | Nitroethyl (electron-poor) | N/A | Intermediate in synthesis |
| 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole | C₉H₇BrF₃N | 266.06 | Trifluoromethyl | N/A | Fluorinated drug candidates |
| 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde | C₁₀H₈BrNO₂ | 254.08 | Methoxy, aldehyde | N/A | Fluorescent probes |
Research Findings and Implications
- Piperidine vs. Tetrahydropyridine : Piperidine-containing analogs exhibit higher basicity, enhancing solubility in acidic environments (e.g., lysosomal targeting) .
- Bromine Position : 6-Bromo derivatives show distinct electronic effects compared to 5-bromo isomers, influencing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
- Nitroethyl vs. Piperidinyl : The nitroethyl group in 6-Bromo-3-(2-nitroethyl)-1H-indole offers a synthetic handle for further reduction or substitution .
Preparation Methods
Stepwise Preparation Method
A well-documented synthetic route for related 6-bromoindole derivatives, such as tertiary butyl 2-(6-bromo-1H-indole-3-yl)ethyl carbamic acid, provides a foundation for the preparation of 6-Bromo-3-(piperidin-4-yl)-1H-indole. The method involves the following main steps:
This sequence establishes the functionalized indole intermediate with a protected amine, which can be further elaborated to the piperidin-4-yl derivative.
Introduction of Piperidin-4-yl Group
The installation of the piperidin-4-yl substituent at the 3-position of the indole ring typically involves nucleophilic substitution or coupling reactions with piperidine derivatives or piperidinyl precursors. While direct literature on this compound preparation is limited, related methods utilize:
Asymmetric organocatalytic synthesis : Using chiral phosphoric acids to catalyze the addition of indole derivatives to imino esters, forming bis(indolyl)-piperidine structures under mild conditions with high enantioselectivity (up to 70% yield, 99% ee).
Cinchona alkaloid-catalyzed asymmetric addition : Addition of 6-bromoindole to electrophilic partners (e.g., ethyl trifluoropyruvate) followed by Negishi coupling to introduce cyano or other substituents at the 6-bromo position, enabling further functionalization toward piperidine derivatives.
These methods highlight the use of organocatalysts and transition metal catalysis to achieve regio- and stereoselective functionalization of the 6-bromoindole core.
Detailed Reaction Conditions and Notes
Research Findings and Yield Data
The Friedel-Crafts acylation step yields the acyl chloride intermediate with high purity (~98%) and good yield (47 g from 40 g starting material).
Amidation proceeds smoothly at room temperature, yielding 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide in moderate yield (32 g) after chromatographic purification.
Reduction with LiAlH4 is efficient but requires careful handling; isolated yield is moderate (16 g).
Boc protection proceeds quantitatively, yielding the protected amine intermediate (12 g).
Organocatalytic methods for forming piperidinyl-indole hybrids achieve up to 70% yield and excellent enantioselectivity (99% ee), demonstrating the potential for stereoselective synthesis of related compounds.
Negishi coupling for cyanation at the 6-bromo position provides moderate yields (~22%) but is crucial for introducing functional groups enabling further modification.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Oxalyl chloride, AlCl3, CH2Cl2, reflux | High (~90%) | Requires anhydrous conditions |
| 2 | Amidation | Ammoniacal liquor, water, RT | Moderate | Mild aqueous conditions |
| 3 | Reduction | LiAlH4, THF, reflux | Moderate | Sensitive, careful quenching needed |
| 4 | Boc Protection | tert-Butyl dicarbonate, DMAP, CH2Cl2 | High | Protects amine for further reactions |
| 5 | Organocatalytic Addition | Chiral phosphoric acid, DCM, RT | Up to 70% | High enantioselectivity (up to 99% ee) |
| 6 | Negishi Coupling | Pd catalyst, Zn(CN)2, toluene, 80 °C | Moderate | Enables cyano substitution at bromo position |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-(piperidin-4-yl)-1H-indole?
- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 3-position with a piperidin-4-yl group. Key steps include:
- N-Alkylation : Reacting 6-bromoindole with a piperidin-4-yl electrophile (e.g., 4-chloropiperidine) in the presence of a base like K₂CO₃ in DMF at elevated temperatures (~80–100°C) .
- Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the bromine site post-synthesis, as seen in similar bromoindole derivatives .
- Purification : Use flash chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via TLC (Rf ~0.30) and NMR .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 80°C, 12h | 50–60% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 30–70% |
Q. How is this compound characterized structurally?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the indole NH (~δ 12.0 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ m/z calculated for C₁₃H₁₄BrN₂: 293.03) .
- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement) to determine bond angles and dihedral angles .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data is limited, analogous bromoindoles show:
- Antiviral Activity : Inhibition of influenza A (IC₅₀ ~5 µM) via viral protein interaction .
- Kinase Modulation : JAK/STAT pathway inhibition (e.g., IC₅₀ <1 µM in meridianin derivatives) .
Screening should include cytotoxicity assays (e.g., MTT) and target-specific enzymatic assays.
Advanced Research Questions
Q. How does the position of the piperidinyl group impact biological activity?
- Methodological Answer : SAR studies on related compounds reveal:
- 3-(Piperidin-4-yl) vs. 3-(Piperidin-3-yl) : The 4-position enhances 5HT₁A receptor binding (Kᵢ ~10 nM) due to spatial alignment with the receptor’s hydrophobic pocket, while the 3-position reduces affinity .
- Bromine Substitution : Retaining bromine at C6 improves membrane permeability and target engagement in kinase assays .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H⋯O/N–H⋯O interactions in dimers) .
- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) to ensure accuracy .
Q. How to address contradictions in biological assay results across studies?
- Methodological Answer :
- Control Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and normalize data to cell viability .
- Assay Reproducibility : Validate in ≥3 independent experiments. For example, antiviral IC₅₀ discrepancies may arise from varying cell lines (HEK293 vs. HeLa) .
- Meta-Analysis : Compare structural features (e.g., logP, hydrogen bond donors) across active/inactive analogs using cheminformatics tools .
Methodological Considerations
Q. What coupling reactions are viable for functionalizing the bromine site?
- Methodological Answer :
- Suzuki-Miyaura : Introduce aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in DME/H₂O .
- Buchwald-Hartwig : Install amines via Pd₂(dba)₃/XPhos catalytic systems .
- Photoredox Catalysis : For C–H functionalization under mild conditions (e.g., Ir(ppy)₃, blue LED) .
Q. How to optimize computational modeling for target prediction?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor structures (PDB: 4U5W for 5HT₁A) and flexible ligand sampling .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperidinyl-indole conformational stability in lipid bilayers .
Q. Table 2: Biological Activity Comparison of Analogous Compounds
| Compound | Target/Activity | IC₅₀/Kᵢ | Reference |
|---|---|---|---|
| 5-Bromo-6-methyl-1H-indole | Influenza A virus | 5.2 µM | |
| Meridianin derivative (4d) | JAK2 kinase | 0.8 µM | |
| 3-(Piperidin-4-yl)-1H-indole | 5HT₁A receptor | 10 nM |
Q. Table 3: Crystallographic Parameters for Indole Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | 0.063 | |
| Dihedral angle (°) | 6.0 (indole-COOH) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
